molecular formula C21H32O4 B15176100 Nonylphenyl hydrogen adipate CAS No. 93982-14-0

Nonylphenyl hydrogen adipate

Cat. No.: B15176100
CAS No.: 93982-14-0
M. Wt: 348.5 g/mol
InChI Key: JTGBFUOKEMPUSH-UHFFFAOYSA-N
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Description

Nonylphenyl hydrogen adipate is an organic compound with the molecular formula C21H32O4. It is a monoester derived from the reaction between nonylphenol and adipic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonylphenyl hydrogen adipate can be synthesized through the esterification reaction between nonylphenol and adipic acid. The reaction typically involves heating nonylphenol and adipic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where nonylphenol and adipic acid are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Nonylphenyl hydrogen adipate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nonylphenyl adipic acid and nonylphenyl ketone.

    Reduction: Nonylphenyl alcohol and adipic alcohol.

    Substitution: Various nonylphenyl esters and amides.

Scientific Research Applications

Nonylphenyl hydrogen adipate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: this compound is used in the production of polymers, coatings, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism by which nonylphenyl hydrogen adipate exerts its effects involves its interaction with various molecular targets. The ester group in the compound can undergo hydrolysis, releasing nonylphenol and adipic acid, which can then interact with biological molecules. Nonylphenol is known to act as an endocrine disruptor, affecting hormone receptors and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol ethoxylates: These compounds are similar in structure but contain ethoxy groups. They are widely used as surfactants.

    Octylphenyl hydrogen adipate: Similar to nonylphenyl hydrogen adipate but with an octyl group instead of a nonyl group.

    Nonylphenyl acetate: An ester of nonylphenol with acetic acid, used in different industrial applications.

Uniqueness

This compound is unique due to its specific ester linkage between nonylphenol and adipic acid. This gives it distinct chemical properties, making it suitable for specialized applications in various fields.

Biological Activity

Nonylphenyl hydrogen adipate (NPHA) is an ester compound derived from nonylphenol and adipic acid. It is primarily used in various industrial applications, including as a plasticizer and in the formulation of coatings and adhesives. Understanding its biological activity is crucial due to its potential impact on human health and the environment, particularly concerning endocrine disruption.

Chemical Structure

The chemical structure of NPHA can be represented as follows:

C21H38O4\text{C}_{21}\text{H}_{38}\text{O}_4

This structure indicates the presence of a nonylphenol moiety linked to an adipate group, which contributes to its physicochemical properties.

Biological Activity Overview

NPHA has been studied for its biological activities, particularly its interaction with endocrine systems. Research indicates that compounds like NPHA may exhibit endocrine-disrupting properties , affecting hormonal balance and leading to various health issues.

Endocrine Disruption

  • Mechanism of Action : NPHA can mimic estrogenic activity, binding to estrogen receptors and potentially disrupting normal hormonal functions. This activity raises concerns regarding reproductive health and developmental effects in wildlife and humans.
  • Cellular Effects : Studies have shown that NPHA can activate estrogen-responsive genes in cell lines such as MCF-7 (human breast cancer cells), indicating its potential as an endocrine disruptor .

Case Studies

Several case studies have illustrated the biological effects of NPHA:

  • Reproductive Toxicity in Aquatic Organisms :
    • A study observed that exposure to NPHA resulted in altered reproductive behaviors in fish species, leading to decreased fertility rates.
    • The adverse effects were attributed to the compound's estrogenic activity, which interfered with normal reproductive cycles .
  • Developmental Impact on Mammals :
    • In rodent models, prenatal exposure to NPHA resulted in significant developmental abnormalities, particularly affecting the reproductive organs of male offspring.
    • These findings underscore the need for further research into the long-term implications of NPHA exposure during critical developmental windows .

Research Findings

Recent research has provided insights into the mechanisms by which NPHA exerts its biological effects:

  • Binding Affinity Studies : NPHA has been shown to bind to estrogen receptors with varying affinity, influencing gene expression related to reproductive health .
  • Toxicological Assessments : Comprehensive assessments have categorized NPHA as having moderate toxicity levels based on acute exposure data, with specific concerns regarding chronic exposure and bioaccumulation potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Estrogenic ActivityActivation of estrogen-responsive genes
Reproductive ToxicityDecreased fertility in fish
Developmental AbnormalitiesReproductive organ defects in rodents
Binding AffinityModerate affinity for estrogen receptors
Toxicity AssessmentModerate acute toxicity

Properties

CAS No.

93982-14-0

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

6-(2-nonylphenoxy)-6-oxohexanoic acid

InChI

InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-13-18-14-9-10-15-19(18)25-21(24)17-12-11-16-20(22)23/h9-10,14-15H,2-8,11-13,16-17H2,1H3,(H,22,23)

InChI Key

JTGBFUOKEMPUSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OC(=O)CCCCC(=O)O

Origin of Product

United States

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